Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
Description
Historical Trajectories and Milestones in Barbituric Acid Chemical Synthesis
The journey of barbituric acid began in 1864 when the German chemist Adolf von Baeyer first synthesized the parent compound. researchgate.netnih.gov Baeyer's initial methods involved the reduction of alloxan (B1665706) dibromide ("Alloxanbromid") with hydrocyanic acid or the reduction of dibromobarbituric acid. wikipedia.org A significant advancement came in 1879, when French chemist Édouard Grimaux developed a more practical synthesis by reacting malonic acid with urea (B33335) using phosphorus oxychloride. wikipedia.orgresearchgate.net This condensation reaction remains the fundamental approach, although it has been refined over time, notably by replacing the highly acidic malonic acid with its more manageable ester, diethyl malonate. wikipedia.org
The turn of the 20th century marked the transition of barbiturates from chemical curiosities to therapeutic agents. A pivotal moment occurred in 1903 when Josef von Mering and Emil Fischer synthesized the first pharmacologically active derivative, 5,5-diethylbarbituric acid, which was commercialized as barbital (B3395916) (Veronal). wikipedia.orgnih.gov This breakthrough demonstrated that modifying the C-5 position of the barbituric acid ring could induce potent hypnotic effects. nih.gov This was followed by the introduction of phenobarbital (B1680315) in 1912, another landmark derivative that is still used today. wikipedia.org Over the subsequent decades, chemists synthesized thousands of barbiturate (B1230296) derivatives, with more than 2,500 reported by the early 21st century, leading to about 50-55 compounds being used in clinical settings worldwide. wikipedia.orgresearchgate.net
Classification and Structural Diversification within the 5,5-Disubstituted Barbituric Acid Family
The vast majority of pharmacologically and chemically significant barbiturates belong to the class of 5,5-disubstituted barbituric acids. pharmacy180.com The parent barbituric acid molecule itself is not pharmacologically active; its utility stems from the two substituent groups attached to the fifth carbon atom of the pyrimidine (B1678525) ring. wikipedia.orgmdpi.com The nature of these two substituents is the primary determinant of the compound's physicochemical properties, such as lipid solubility and acidity, which in turn govern its biological activity. pharmacy180.com
The structural diversification within this family is achieved by varying the alkyl, aryl, or other functional groups at the C-5 position. This has led to a wide array of compounds with tailored properties. The substituents can range from simple, short-chain alkyl groups to more complex branched, cyclic, or aromatic moieties. The introduction of different functional groups allows for fine-tuning of the molecule's characteristics.
Below is a table showcasing the structural diversity within the 5,5-disubstituted barbituric acid family:
| Compound Name | Substituent 1 at C-5 | Substituent 2 at C-5 | Reference |
|---|---|---|---|
| 5,5-diethylbarbituric acid (Barbital) | Ethyl | Ethyl | ebi.ac.uk |
| Phenobarbital | Ethyl | Phenyl | chemmethod.com |
| Barbituric acid, 5-benzyl-5-ethyl- | Ethyl | Benzyl | |
| Barbituric acid, 5,5-dibenzyl- | Benzyl | Benzyl | nih.gov |
| 5-ethyl-5-p-tolylbarbituric acid | Ethyl | p-Tolyl | chemicalbook.com |
| 5-ethyl-5-(3-hydroxyisopentyl)barbituric acid | Ethyl | 3-hydroxyisopentyl | chemeo.com |
Academic Rationale for Investigating Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
The specific investigation of Barbituric acid, 5-(ethoxymethyl)-5-ethyl- is driven by the principles of medicinal chemistry and the ongoing quest for novel compounds with unique properties. The structure-activity relationships (SAR) of barbiturates are well-established, indicating that modifications at the C-5 position directly influence biological outcomes. pharmacy180.com The academic rationale for synthesizing and studying this particular molecule is rooted in exploring the impact of introducing an ether linkage into one of the alkyl side chains.
The key structural features of Barbituric acid, 5-(ethoxymethyl)-5-ethyl- are the ethyl group and the ethoxymethyl group (-CH₂OCH₂CH₃) at the C-5 position. The rationale for this specific combination includes:
Modulation of Physicochemical Properties: The inclusion of an oxygen atom in the side chain via the ethoxymethyl group significantly alters the compound's polarity and hydrogen-bonding capabilities compared to a simple dialkyl-substituted barbiturate like 5,5-diethylbarbituric acid. This can affect its solubility, membrane permeability, and interaction with biological targets.
Exploring Metabolic Pathways: The ether linkage introduces a potential new site for metabolic transformation. The body's ability to metabolize this group could influence the compound's duration of action and the nature of its metabolites, potentially leading to a different activity profile.
Novel Structure-Activity Relationships: By systematically replacing a simple alkyl chain with an alkoxymethyl chain, researchers can probe the steric and electronic requirements of the biological receptors or enzymes with which barbiturates interact. This exploration contributes to a deeper understanding of SAR and aids in the rational design of new derivatives. The synthesis of related N-alkoxymethylbarbituric acids has been explored, indicating an interest in how such functional groups alter the properties of the core barbiturate structure. nih.gov
Overview of Key Chemical Research Domains for Barbituric Acid Compounds
Research into barbituric acid and its derivatives is not confined to a single discipline but spans several key domains of chemical science. The versatility of the barbiturate core structure makes it a valuable tool in various fields.
Medicinal Chemistry and Pharmacology: This remains the most prominent research area. While their use as sedatives and hypnotics has declined, research continues into their potential as anticonvulsants, anesthetics, and anxiolytics. mdpi.comnih.gov Modern research has expanded to investigate other biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties, opening new avenues for therapeutic development. irapa.orgchemmethod.comnih.gov
Organic Synthesis: Barbituric acids serve as versatile building blocks, or synthons, in organic synthesis. irapa.org They are used in multicomponent reactions and condensation reactions, such as the Knoevenagel condensation, to construct more complex heterocyclic systems and fused pyrimidine derivatives. wikipedia.orgmdpi.com A notable application outside of medicine is their role as a chemical precursor in the industrial synthesis of riboflavin (B1680620) (vitamin B₂). wikipedia.org
Coordination Chemistry: The barbituric acid ring contains multiple nitrogen and oxygen atoms that can act as ligands, binding to metal ions. chemmethod.com This has led to research into the formation of coordination polymers and supramolecular assemblies, where the barbiturate unit helps to create complex, ordered structures with potential applications in catalysis and materials science. chemmethod.com
Materials Science: Derivatives of barbituric acid have found applications in the development of polymers, plastics, and textiles. irapa.org Their unique electronic and structural properties also make them candidates for use in the creation of dyes, pigments, and functional materials for various technological applications. irapa.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
66941-27-3 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(ethoxymethyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O4/c1-3-9(5-15-4-2)6(12)10-8(14)11-7(9)13/h3-5H2,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
JJFVSCBKCCIORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)COCC |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization of Barbituric Acid, 5 Ethoxymethyl 5 Ethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the substitution pattern and the connectivity of the carbon skeleton.
Proton (¹H) NMR Spectroscopy for Substitution Pattern Analysis
Proton NMR spectroscopy allows for the identification of the different types of protons and their neighboring environments within the molecule. The predicted ¹H NMR spectrum of Barbituric acid, 5-(ethoxymethyl)-5-ethyl- in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the protons of the ethyl and ethoxymethyl groups, as well as the N-H protons of the barbiturate (B1230296) ring.
The protons on the barbiturate ring's nitrogen atoms are expected to appear as a broad singlet in the downfield region, typically around δ 11.0-12.0 ppm, due to their acidic nature. The protons of the ethyl group at the C5 position would present as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃), arising from spin-spin coupling with each other. The ethoxymethyl substituent introduces additional complexity. The methylene protons of the -OCH₂- group would likely appear as a quartet, coupled to the adjacent methyl protons, which in turn would show up as a triplet. The methylene protons of the -C(5)-CH₂-O- moiety are diastereotopic due to the chiral center at C5 and would ideally appear as two separate signals, possibly as a complex multiplet or an AB quartet.
Table 1: Predicted ¹H NMR Spectral Data for Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.5 | br s | 2H | N-H |
| ~3.6 | q | 2H | -O-CH₂ -CH₃ |
| ~3.5 | m | 2H | -C(5)-CH₂ -O- |
| ~2.0 | q | 2H | -CH₂ -CH₃ |
| ~1.1 | t | 3H | -O-CH₂-CH₃ |
Note: The chemical shifts are predictive and can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy for Skeletal Connectivity
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, distinct signals are expected for each unique carbon atom. The carbonyl carbons (C4 and C6) of the barbiturate ring are typically found in the most downfield region of the spectrum, around δ 170-180 ppm, while the C2 carbonyl carbon appears at a slightly higher field, around δ 150 ppm. The quaternary carbon at C5, being substituted with two alkyl groups, would have a characteristic chemical shift in the range of δ 55-65 ppm. The carbons of the ethyl and ethoxymethyl substituents would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~173 | C4 & C6 |
| ~151 | C2 |
| ~70 | -C(5)-C H₂-O- |
| ~65 | -O-C H₂-CH₃ |
| ~58 | C5 |
| ~29 | -C H₂-CH₃ |
| ~15 | -O-CH₂-C H₃ |
Note: The chemical shifts are predictive and can vary based on the solvent and experimental conditions.
Application of NMR Shift Reagents in Chiral Analysis or Complex Mixtures
Barbituric acid, 5-(ethoxymethyl)-5-ethyl- possesses a chiral center at the C5 position, meaning it exists as a pair of enantiomers. NMR spectroscopy, in its standard application, does not distinguish between enantiomers. However, the use of chiral lanthanide shift reagents can overcome this limitation. kyushu-u.ac.jpoup.comnih.govnih.gov These reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), can form diastereomeric complexes with the enantiomers of the barbiturate. kyushu-u.ac.jp This interaction leads to differential chemical shift changes for the protons of the two enantiomers, allowing for their distinction and the determination of enantiomeric purity. oup.comnih.gov The carbonyl groups of the barbiturate ring act as Lewis basic sites for coordination with the lanthanide metal of the shift reagent. nih.gov Protons closer to the C5 chiral center are expected to show the most significant separation in their signals in the presence of the chiral shift reagent.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques used in mass spectrometry. In EI-MS, the sample is bombarded with high-energy electrons, typically 70 eV, which often leads to extensive fragmentation and a weak or absent molecular ion peak. This extensive fragmentation provides a detailed "fingerprint" of the molecule.
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound. For Barbituric acid, 5-(ethoxymethyl)-5-ethyl- (molecular weight: 214.22 g/mol ), the CI-MS spectrum would be expected to show a strong peak at m/z 215, corresponding to the [M+H]⁺ ion.
Analysis of Fragmentation Pathways for Structural Confirmation
The fragmentation of 5,5-disubstituted barbiturates in EI-MS is well-characterized and primarily involves the cleavage of the substituents at the C5 position. The most common fragmentation pathway is the loss of one of the alkyl groups as a radical, followed by the cleavage of the barbiturate ring.
For Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, the initial fragmentation would likely involve the loss of the ethyl radical (•CH₂CH₃, 29 Da) or the ethoxymethyl radical (•CH₂OCH₂CH₃, 59 Da). The loss of the larger substituent is often favored. Subsequent fragmentation of the barbiturate ring can lead to the formation of characteristic ions. A key fragmentation pathway involves the retro-Diels-Alder-type cleavage of the heterocyclic ring.
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
| m/z | Proposed Fragment |
|---|---|
| 214 | [M]⁺• (Molecular Ion) |
| 185 | [M - C₂H₅]⁺ |
| 155 | [M - CH₂OCH₂CH₃]⁺ |
| 156 | [M - C₂H₅ - CO]⁺• or rearrangement product |
Note: The relative intensities of these fragments are predictive.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within the "Barbituric acid, 5-(ethoxymethyl)-5-ethyl-" molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. The key functional groups and their expected vibrational frequencies are detailed in Table 1.
The barbiturate ring itself presents several characteristic absorption bands. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3100 cm⁻¹. The carbonyl (C=O) groups of the barbiturate ring are expected to show strong absorption bands in the range of 1750-1680 cm⁻¹, with the exact position being sensitive to the molecular environment and hydrogen bonding. The C-N stretching vibrations within the ring can be observed in the 1400-1300 cm⁻¹ region.
The 5-position substituents, the ethyl and ethoxymethyl groups, also give rise to distinct IR absorptions. The C-H stretching vibrations of the ethyl and ethoxymethyl groups are anticipated in the 2980-2850 cm⁻¹ range. The C-O-C stretching of the ether linkage in the ethoxymethyl group is a key identifier and is expected to produce a strong band around 1100 cm⁻¹.
Table 1: Expected Infrared (IR) Absorption Bands for Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200-3100 | Medium, Broad |
| C-H Stretch (Alkyl) | 2980-2850 | Strong |
| C=O Stretch | 1750-1680 | Strong |
| C-N Stretch | 1400-1300 | Medium |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a light scattering technique. Vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For "Barbituric acid, 5-(ethoxymethyl)-5-ethyl-", Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretching of the C=O groups and the breathing modes of the barbiturate ring are expected to be prominent in the Raman spectrum. The C-C backbone of the ethyl and ethoxymethyl substituents would also exhibit characteristic Raman signals. The combination of IR and Raman data allows for a more complete vibrational assignment and a more confident structural elucidation.
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating "Barbituric acid, 5-(ethoxymethyl)-5-ethyl-" from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of barbiturates. ijsra.net
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of barbiturates. ijsra.net It allows for the separation of the target compound from related substances and degradation products, enabling accurate quantification.
A typical HPLC method for "Barbituric acid, 5-(ethoxymethyl)-5-ethyl-" would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the barbiturate ring exhibits strong UV absorbance. researchgate.net
Table 2: Typical HPLC Parameters for the Analysis of Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 214 nm |
Gas Chromatography (GC) and Derivatization Techniques
Gas Chromatography (GC) is another powerful technique for the analysis of barbiturates, offering high resolution and sensitivity. ijsra.net However, due to the polar nature and relatively low volatility of many barbiturates, derivatization is often necessary to improve their chromatographic properties. jfda-online.com
Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.com For barbiturates like "Barbituric acid, 5-(ethoxymethyl)-5-ethyl-", a common derivatization technique is methylation, which replaces the acidic protons on the nitrogen atoms with methyl groups. jfda-online.comresearchgate.net This reduces the polarity and improves the peak shape in the chromatogram. jfda-online.com
The derivatized analyte is then injected into the GC, where it is separated on a capillary column, typically with a nonpolar stationary phase like a polysiloxane. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection and quantification. ijsra.net GC-MS provides the added advantage of structural information, which can be used for definitive identification. ijsra.netresearchgate.net
Table 3: Typical GC Parameters for the Analysis of Derivatized Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polysiloxane-based stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless |
| Temperature Program | Oven temperature ramped from a low initial temperature to a final high temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Chemical Reactivity, Mechanism, and Derivatization Studies of Barbituric Acid, 5 Ethoxymethyl 5 Ethyl
Proton Acidity and Tautomeric Equilibria of the Barbituric Acid System
The barbituric acid framework is characterized by its acidic protons and the potential for tautomerism. For 5,5-disubstituted derivatives like 5-(ethoxymethyl)-5-ethyl-barbituric acid, the acidic sites are the protons on the nitrogen atoms (N-H). The substitution at the C5 position removes the highly acidic methylene (B1212753) proton present in the parent barbituric acid, significantly altering its acidic profile.
Barbituric acid and its derivatives can exist in various tautomeric forms, primarily involving keto-enol and lactam-lactim conversions. acs.org However, extensive research has shown that for 5,5-disubstituted barbituric acids, the tri-keto (lactam) form is the most stable and predominant tautomer in both the gas phase and in solution. masterorganicchemistry.comacs.org This stability is attributed to the thermodynamic favorability of the carbonyl groups within the six-membered ring.
Table 1: General Acidity and Tautomeric Properties of 5,5-Disubstituted Barbituric Acids
| Property | Description | Predominant Form for 5-(ethoxymethyl)-5-ethyl-barbituric acid |
|---|---|---|
| Primary Acidic Site | Location of the most easily removed proton. | N-H protons at positions 1 and 3. |
| Tautomerism | Existence of structural isomers that readily interconvert. | The tri-keto (lactam) form is the most stable tautomer. |
| Expected pKa Range | The negative logarithm of the acid dissociation constant. | Approximately 7.0 - 8.5 in aqueous solution. |
Reaction Pathways Involving the Barbituric Acid Ring
The reactivity of the barbituric acid ring is largely centered around the C5 position. However, in 5,5-disubstituted compounds, this reactivity is significantly curtailed.
Condensation Reactions (e.g., Knoevenagel reaction with aldehydes)
The Knoevenagel condensation is a characteristic reaction of compounds possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org Barbituric acid and its 5-monosubstituted derivatives readily undergo this reaction with aldehydes and ketones at the C5 position to form 5-ylidene derivatives. mdpi.comrsc.org This reaction is typically catalyzed by a base, which deprotonates the C5 carbon to generate a nucleophilic carbanion.
However, Barbituric acid, 5-(ethoxymethyl)-5-ethyl- cannot participate in the Knoevenagel condensation. The C5 position is disubstituted with an ethyl group and an ethoxymethyl group, meaning it lacks the necessary acidic protons of an active methylene group. Therefore, it is unreactive toward aldehydes and ketones under typical Knoevenagel conditions.
Reactions with Diazonium Compounds
The reaction of barbituric acid with diazonium compounds is another process that relies on the presence of an acidic proton at the C5 position. This reaction, a form of azo coupling, involves the electrophilic attack of a diazonium ion on the electron-rich C5 carbanion of the barbiturate (B1230296) ring. This pathway is utilized in the synthesis of various azo-substituted barbiturates. masterorganicchemistry.com
Similar to the Knoevenagel condensation, this reaction pathway is not available to Barbituric acid, 5-(ethoxymethyl)-5-ethyl- . The absence of a proton at the C5 position prevents the formation of the necessary nucleophile required for the coupling reaction with the diazonium salt. libretexts.org
Reactivity and Transformation of the Ethoxymethyl Moiety
The ethoxymethyl group at the C5 position introduces a reactive site that is independent of the main barbiturate ring system. The chemistry of this moiety is dominated by the ether linkage.
Cleavage and Substituent Modification Reactions
The primary transformation of the ethoxymethyl group involves the cleavage of the ether bond. This reaction typically requires strong acidic conditions. libretexts.org The mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org Following protonation, a nucleophile attacks one of the adjacent carbon atoms.
For the ethoxymethyl group (-CH₂-O-CH₂CH₃), cleavage can be initiated by strong protic acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), often with the application of heat. masterorganicchemistry.com The reaction would proceed via an Sₙ2 mechanism, where a halide ion (I⁻ or Br⁻) acts as the nucleophile.
The likely products of such a cleavage would be 5-(hydroxymethyl)-5-ethyl-barbituric acid and an ethyl halide (e.g., ethyl iodide). If an excess of the hydrohalic acid is used, the newly formed hydroxymethyl group could potentially undergo further substitution to yield a 5-(halomethyl)-5-ethyl-barbituric acid.
Table 2: Predicted Reactivity of the Ethoxymethyl Moiety
| Condition / Reagent | Predicted Outcome | Reaction Type |
|---|---|---|
| Strong Base (e.g., NaOH) | No reaction | Stable |
| Neutral Water | No reaction | Stable |
| Strong Acid (e.g., HBr, HI) with heat | Cleavage of the ether bond | Acid-catalyzed nucleophilic substitution (Sₙ2) |
| Lewis Acids (e.g., BBr₃) | Cleavage of the ether bond | Lewis acid-catalyzed cleavage |
Targeted Derivatization for Exploring Chemical Space
The presence of two secondary amine groups within the barbiturate ring system provides reactive sites for N-alkylation and N-acylation. These reactions are fundamental in modifying the physicochemical properties of barbiturates.
N-Alkylation: The acidic nature of the N-H protons allows for deprotonation by a suitable base, generating a nucleophilic barbiturate anion that can readily react with alkylating agents. Base-catalyzed N-alkylation is a common method for the synthesis of N-alkylated barbiturates. nih.gov For instance, the reaction with alkoxymethylating agents can be achieved. A general method for N-alkoxymethylation of barbituric acids involves the use of phosphorus pentoxide with dimethoxymethane (B151124) or diethoxymethane (B1583516) in a chlorinated solvent. nih.gov This suggests that Barbituric acid, 5-(ethoxymethyl)-5-ethyl- could undergo similar reactions to yield N,N'-dialkoxymethyl derivatives. The reaction would likely proceed in a stepwise manner, allowing for the potential synthesis of both mono- and di-alkylated products.
A plausible synthetic route for the N-alkylation of Barbituric acid, 5-(ethoxymethyl)-5-ethyl- is outlined below:
| Reactant | Reagent | Conditions | Product |
| Barbituric acid, 5-(ethoxymethyl)-5-ethyl- | Alkyl halide (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., DMF, CH₃CN) | 1-Alkyl-5-(ethoxymethyl)-5-ethylbarbituric acid |
| 1-Alkyl-5-(ethoxymethyl)-5-ethylbarbituric acid | Alkyl halide (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., DMF, CH₃CN) | 1,3-Dialkyl-5-(ethoxymethyl)-5-ethylbarbituric acid |
N-Acylation: Similar to alkylation, N-acylation can be achieved by reacting the barbiturate with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the liberated acid. This reaction introduces an acyl group onto one or both nitrogen atoms, forming N-acylbarbiturates. The synthesis of 5-acylbarbituric acids has been reported under microwave irradiation conditions, suggesting that acylation at the nitrogen atoms would also be feasible. researchgate.net
The general scheme for N-acylation can be represented as:
| Reactant | Reagent | Conditions | Product |
| Barbituric acid, 5-(ethoxymethyl)-5-ethyl- | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Pyridine, Et₃N), Inert solvent | 1-Acyl-5-(ethoxymethyl)-5-ethylbarbituric acid |
| 1-Acyl-5-(ethoxymethyl)-5-ethylbarbituric acid | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Pyridine, Et₃N), Inert solvent | 1,3-Diacyl-5-(ethoxymethyl)-5-ethylbarbituric acid |
The C5 position of the barbituric acid ring is a key site for introducing structural diversity, which significantly influences the pharmacological properties of its derivatives. mdpi.com While Barbituric acid, 5-(ethoxymethyl)-5-ethyl- is already disubstituted at this position, the ethoxymethyl substituent offers potential for further chemical modification.
One possible strategy involves the cleavage of the ether linkage to reveal a hydroxymethyl group. This could potentially be achieved under acidic conditions, although care must be taken to avoid degradation of the barbiturate ring. The resulting 5-ethyl-5-(hydroxymethyl)barbituric acid would be a valuable intermediate for further derivatization, such as esterification or oxidation to an aldehyde or carboxylic acid.
Alternatively, reactions targeting the methylene group of the ethoxymethyl substituent could be explored, though this would likely require harsh conditions and may not be selective. A more common approach for modifying the C5-substituents involves starting from a 5-monosubstituted barbituric acid and introducing the second substituent. For example, the synthesis of 5-ethyl-5-phenyl barbituric acid is achieved through the condensation of diethyl α-ethyl-α-phenylmalonate with urea (B33335). google.com
While direct functionalization of the ethoxymethyl group in Barbituric acid, 5-(ethoxymethyl)-5-ethyl- is not widely reported, the reactivity of related systems suggests possibilities. For example, the C5 position of barbituric acid itself is known to be an active site that can act as either an electrophilic or nucleophilic center. nih.gov
Barbiturates are known to form coordination complexes with a variety of metal ions. scirp.org The deprotonated barbiturate anion can act as a ligand, coordinating to metal centers through its nitrogen and/or oxygen atoms. The study of these metal complexes is important for understanding the potential interactions of barbiturates in biological systems and for the development of new metal-based therapeutic agents.
The complex-forming ability of Barbituric acid, 5-(ethoxymethyl)-5-ethyl- can be inferred from studies on analogous 5,5-disubstituted barbiturates, such as 5,5-diethylbarbituric acid (barbital). Barbital (B3395916) has been shown to form complexes with a range of metal ions, including alkaline earth metals and transition metals. researchgate.netresearchgate.net In these complexes, the barbiturate anion typically coordinates to the metal ion through one or both of the deprotonated nitrogen atoms and the carbonyl oxygen atoms. scirp.org
For example, the synthesis of barbital-based alkaline earth metal complexes has been reported, revealing that the barbiturate anion can bridge metal centers to form polymeric structures. researchgate.net Similarly, transition metal complexes of barbituric acid and 2-thiobarbituric acid have been synthesized and characterized, demonstrating various coordination modes. nih.govresearchgate.net It is therefore highly probable that Barbituric acid, 5-(ethoxymethyl)-5-ethyl- can also form stable complexes with a range of metal ions.
The coordination behavior can be summarized in the following table:
| Metal Ion Source | Ligand | Coordination Sites | Resulting Structure |
| Alkaline Earth Metal Salts | Deprotonated 5,5-diethylbarbiturate | Oxygen and Nitrogen atoms | Polymeric structures |
| Transition Metal Salts (e.g., Cr³⁺, Mn²⁺, Fe³⁺) | Deprotonated barbituric acid | Oxygen and Nitrogen atoms | Mononuclear or polynuclear complexes |
The investigation of such complexes would involve their synthesis by reacting Barbituric acid, 5-(ethoxymethyl)-5-ethyl- with various metal salts under controlled conditions, followed by their structural characterization using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy.
Theoretical and Computational Chemistry Applied to Barbituric Acid, 5 Ethoxymethyl 5 Ethyl
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure, stability, and electronic properties of molecules. These methods solve the Schrödinger equation for a given system, providing detailed insights into its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly effective for determining optimized molecular geometries and exploring the potential energy surface to identify stable conformers.
For 5,5-disubstituted barbituric acids, the primary conformational flexibility arises from the orientation of the substituent groups at the C5 position. In the case of Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, rotations around the C-C and C-O bonds of the ethoxymethyl and ethyl side chains would be of primary interest. DFT calculations, such as those performed on other barbiturate (B1230296) derivatives, can map the energy landscape associated with these rotations. bohrium.com For instance, a study on a 5,5-diethyl-1,3-Bis(2-(3-methyl-3-phenylcyclobutyl)-2-oxoethyl)pyrimidine-2,4,6(1H,3H,5H)-trione started with a geometry obtained from X-ray diffraction and optimized it using the B3LYP method with 6-31G(d) and 6-31G(d,p) basis sets to find the ground state geometry. bohrium.com Such studies reveal the relative energies of different conformers and the energy barriers between them. The keto-tautomer of barbituric acid derivatives is generally found to be the most stable form in the gas phase and in solution. acs.org
Table 1: Representative Calculated Geometric Parameters for a 5,5-Diethyl Barbiturate Derivative
| Parameter | Bond Length (Å) - Calculated (B3LYP/6-31G(d,p)) | Bond Angle (°) - Calculated (B3LYP/6-31G(d,p)) |
|---|---|---|
| C4-O4 | 1.217 | - |
| C6-O6 | 1.217 | - |
| C2-O2 | 1.223 | - |
| N1-C2 | 1.383 | - |
| N3-C2 | 1.383 | - |
| C4-C5 | 1.533 | - |
| C5-C6 | 1.533 | - |
| N1-C6-N3 | - | 115.5 |
| C4-N3-C2 | - | 124.9 |
| C5-C4-N3 | - | 116.8 |
| O4-C4-N3 | - | 122.1 |
Data adapted from a study on a related 5,5-diethyl barbiturate derivative. bohrium.com
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
In barbiturates, the HOMO is typically localized over the pyrimidine (B1678525) ring, particularly the nitrogen and oxygen atoms, while the LUMO is also distributed across the ring system. For a complex of barbital (B3395916) (a 5,5-diethyl barbituric acid) with chloranilic acid, DFT computations were used to examine the HOMO-LUMO energy gap. mdpi.com Molecular Electrostatic Potential (MEP) maps, which are also derived from these calculations, identify the electrophilic and nucleophilic sites of a molecule. nih.gov For barbiturates, the oxygen atoms of the carbonyl groups are typically the most electron-rich regions (nucleophilic sites), while the N-H protons are electron-deficient (electrophilic sites). nih.gov
Table 2: Illustrative FMO Energies and Reactivity Indices for a Barbiturate Complex
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 3.3 |
Values are illustrative and based on data for related barbiturate complexes. mdpi.com
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are highly sensitive to the molecular geometry. DFT calculations have been shown to provide good agreement with experimental NMR data for barbiturate derivatives. bohrium.comnih.gov For instance, a study on novel bis-Schiff base derivatives with thiobarbituric acid demonstrated a strong correlation between experimental and simulated ¹H-NMR peaks. nih.gov The chemical shifts of the N-H protons are particularly sensitive to their environment and participation in hydrogen bonding.
Table 3: Comparison of Experimental and Calculated ¹H-NMR Chemical Shifts (ppm) for a Thiobarbituric Acid Derivative
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| -NH | 11.89 - 9.90 | 10.9 - 9.90 |
| -CH=N- | 10.9 - 9.90 | 9.35 - 9.30 |
Data from a study on related thiobarbituric acid derivatives, illustrating the correlative power of computational NMR. nih.gov
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. For a barbiturate derivative, the most intense bands in the IR spectrum are typically associated with the C=O stretching vibrations of the carbonyl groups. bohrium.com A study on a barbital-chloranilic acid complex showed that the major vibrational bands observed in the experimental FTIR spectrum resembled the simulated IR spectrum patterns. mdpi.com
Table 4: Representative Vibrational Frequencies (cm⁻¹) for a Barbital Complex
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| ν(N-H) | 3277 & 3372 |
| ν(C=O) | 1514 |
Data from a study on a related barbital complex. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, the structure and properties of barbiturates are heavily influenced by intermolecular interactions, particularly hydrogen bonding. The barbituric acid scaffold has multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). These interactions lead to the formation of self-assembled structures like ribbons and rosettes. nih.govnih.gov
Computational studies, including DFT and Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze and quantify these interactions. frontiersin.orgmdpi.com For example, in vanillin-barbiturate conjugates, DFT calculations revealed that while hydrogen bonding contributes to the stability of dimers, π-π stacking interactions between the aromatic rings can be even more significant. nih.gov The analysis of hydrogen bonding is critical for understanding crystal packing and polymorphism in barbiturates.
Theoretical Studies of Crystal Packing and Solid-State Interactions
Computational methods, such as those based on density functional theory (DFT), are employed to predict the most stable crystal structures (polymorphs) of a given molecule. These predictions are based on minimizing the lattice energy. For barbiturates, these calculations can help in understanding the interplay between molecular conformation and the diversity of extended hydrogen-bonded structures.
Key solid-state interactions in 5,5-disubstituted barbiturates include:
N-H···O=C Hydrogen Bonds: These are the primary interactions driving the assembly of barbiturate molecules in the solid state. Different hydrogen bonding motifs can lead to the formation of distinct supramolecular assemblies.
Polymorphism: Many barbiturates are known to exhibit polymorphism, where the same molecule crystallizes in different solid-state forms with distinct physical properties. Theoretical studies can predict the relative stabilities of different polymorphs.
The following table summarizes common hydrogen-bonding motifs observed in the crystal structures of 5,5-disubstituted barbiturates, which are relevant for understanding the potential crystal packing of Barbituric acid, 5-(ethoxymethyl)-5-ethyl-.
| Motif | Description | Potential Impact on Crystal Packing |
|---|---|---|
| Ribbon | Molecules are linked into one-dimensional chains via N-H···O=C hydrogen bonds. | Leads to anisotropic packing and can influence mechanical properties. |
| Layer (Sheet) | Ribbons are further connected into two-dimensional sheets through additional hydrogen bonds. | Results in layered crystal structures, potentially with slip planes. |
| Three-Dimensional Network | Layers are interconnected through further hydrogen bonds or other interactions, forming a 3D framework. | Creates a more densely packed and stable crystal structure. |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving barbituric acid and its derivatives. For Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, computational approaches can be used to study various reactions, such as its synthesis, degradation, and potential metabolic pathways.
Quantum chemical calculations, including DFT and ab initio methods, are commonly used to investigate reaction mechanisms. These methods can be used to:
Determine Reaction Pathways: By mapping the potential energy surface, computational models can identify the most likely reaction pathways, including transition states and intermediates.
Calculate Activation Energies: The energy barrier for a reaction, known as the activation energy, can be calculated to predict the reaction rate.
Analyze Electronic Structure: Changes in the electronic structure of the molecule throughout the reaction can be analyzed to understand the flow of electrons and the nature of bond breaking and formation.
A common reaction involving barbituric acid derivatives is the Knoevenagel condensation, which is often used in their synthesis. Computational studies can be employed to understand the mechanism of this reaction, including the role of catalysts. For instance, the reaction of a barbiturate with an aldehyde can be modeled to determine the structure of the transition state and the energetics of the reaction.
The following table outlines computational methods that can be applied to study the reaction mechanisms of Barbituric acid, 5-(ethoxymethyl)-5-ethyl-.
| Computational Method | Application | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energetics. | Reaction energies, activation barriers, and geometries of reactants, products, and transition states. |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy calculations for smaller systems or for benchmarking DFT results. | Highly accurate energetic and structural information. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time, including solvent effects. | Understanding the role of solvent and temperature on reaction pathways and rates. |
By applying these computational approaches, a detailed understanding of the chemical reactivity and reaction mechanisms of Barbituric acid, 5-(ethoxymethyl)-5-ethyl- can be achieved, providing valuable insights for its synthesis and chemical transformations.
Environmental Considerations and Chemical Stewardship for Barbituric Acid Derivatives
General Principles of Chemical Degradation and Persistence
The environmental fate of a chemical compound is governed by its susceptibility to various degradation processes and its inherent persistence. For barbituric acid derivatives, their environmental behavior is a significant concern due to their potential for widespread distribution and persistence.
Persistence in the Environment:
Studies have indicated that barbiturates as a class of compounds can be highly persistent in the environment. researchgate.net Research has shown their presence in groundwater and surface waters, suggesting a strong resistance to natural degradation processes. researchgate.net This recalcitrance means that once they enter the environment, they are likely to remain for extended periods. researchgate.net
Degradation Pathways:
Several pathways can contribute to the degradation of chemical compounds in the environment, including biodegradation, hydrolysis, and photolysis.
Biodegradation: This process involves the breakdown of organic substances by microorganisms. However, studies on various barbiturates have shown that they exhibit limited biodegradability under aerobic conditions. researchgate.net The stability of the barbituric acid ring and the nature of the substituents at the 5-position can hinder microbial attack. While specific data for Barbituric acid, 5-(ethoxymethyl)-5-ethyl- is not available, the general recalcitrance of the barbiturate (B1230296) class suggests a low potential for biodegradation.
Photolysis: Photolysis is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For some barbituric acid derivatives, photolysis has been identified as a potential degradation pathway. researchgate.netnih.gov The process can involve the opening of the pyrimidine (B1678525) ring or the dealkylation of substituents at the C-5 position. researchgate.net The presence of an ethoxymethyl group in Barbituric acid, 5-(ethoxymethyl)-5-ethyl- might influence its susceptibility to photodegradation, although specific studies are lacking.
The following table summarizes the general persistence and degradation characteristics of barbituric acid derivatives based on available research.
| Degradation Pathway | General Efficacy for Barbituric Acid Derivatives | Influencing Factors |
| Biodegradation | Low | Molecular structure, substituent groups |
| Hydrolysis | Low | pH, temperature, substituent groups |
| Photolysis | Moderate | Wavelength and intensity of light, chemical structure |
Application of Green Chemistry Principles in the Synthesis and Handling of Barbituric Acid, 5-(ethoxymethyl)-5-ethyl-
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. The synthesis of Barbituric acid, 5-(ethoxymethyl)-5-ethyl- can be approached with these principles in mind to minimize its environmental footprint.
The synthesis of 5,5-disubstituted barbituric acids, such as Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, traditionally involves the condensation of a disubstituted malonic ester with urea (B33335). libretexts.org Applying green chemistry principles to this synthesis could involve several strategies:
Use of Greener Solvents: Traditional syntheses may use volatile organic solvents. Green alternatives include the use of water, supercritical fluids, or solvent-free reaction conditions. Research on the synthesis of other barbituric acid derivatives has demonstrated the feasibility of solvent-free methods, such as grinding reactants together, which can lead to higher yields and shorter reaction times.
Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. For the synthesis of barbituric acid derivatives, various catalysts have been explored, including solid acid catalysts and nanoparticles, which can often be recovered and reused. researchgate.netnih.gov
Atom Economy: The principle of atom economy encourages the design of syntheses where the maximum proportion of reactant atoms is incorporated into the final product. Multicomponent reactions (MCRs) are a powerful tool in this regard, as they can create complex molecules like barbituric acid derivatives in a single step from multiple starting materials, thereby reducing waste. mdpi.com
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods.
The table below outlines some green chemistry approaches that could be applied to the synthesis of Barbituric acid, 5-(ethoxymethyl)-5-ethyl-.
| Green Chemistry Principle | Application in Synthesis and Handling | Potential Benefits |
| Waste Prevention | Utilize high-yield synthetic routes like multicomponent reactions. | Reduced generation of byproducts and waste streams. |
| Atom Economy | Design synthetic pathways that maximize the incorporation of starting materials into the final product. | Minimized waste at the molecular level. |
| Less Hazardous Chemical Syntheses | Employ less toxic reagents and intermediates. | Improved safety for chemists and reduced environmental impact of chemical waste. |
| Safer Solvents and Auxiliaries | Replace volatile organic solvents with water, ionic liquids, or conduct reactions under solvent-free conditions. | Reduced air pollution and health hazards associated with solvent exposure. |
| Design for Energy Efficiency | Utilize microwave-assisted synthesis or conduct reactions at ambient temperature. | Lower energy consumption and reduced carbon footprint. |
| Use of Renewable Feedstocks | Explore the use of bio-based starting materials where feasible. | Reduced reliance on fossil fuels and promotion of a circular economy. |
| Catalysis | Employ reusable and highly efficient catalysts to minimize waste and improve reaction rates. | Increased process efficiency and reduced catalyst-related waste. |
By integrating these green chemistry principles into the synthesis and handling of Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, the environmental impact associated with its production can be significantly mitigated, aligning with the goals of sustainable chemical stewardship.
Q & A
Q. What are the key synthetic methodologies for preparing 5-substituted barbituric acids, such as 5-(ethoxymethyl)-5-ethylbarbituric acid?
- Methodological Answer : The synthesis of 5-substituted barbituric acids typically involves alkylation of malonic esters followed by condensation with urea derivatives. For example, diethyl acetylaminomalonates are alkylated with ethyl bromide to form intermediates, which are then condensed with substituted ureas under mild conditions to avoid side reactions like deacetylation or ring contraction . For 5-(ethoxymethyl) substituents, protection-deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) may be employed to preserve reactive sites during synthesis . Glacial acetic acid or DMF with triethylamine is often used as a solvent for anhydride-based condensations .
Q. How does substituent electronic effects influence the keto-enol tautomerism of barbituric acids?
- Methodological Answer : The keto-enol equilibrium is highly dependent on electron-withdrawing substituents at the 5-position. For instance, 5-(4-nitrophenyl) barbituric acid exists entirely in the enol form due to strong electron withdrawal, whereas 5-(4-formylphenyl) barbituric acid exhibits a 40:60 keto-enol ratio in DMSO, as determined by NMR integration . Researchers should analyze tautomerism via NMR in polar solvents and correlate substituent Hammett constants () with tautomeric stability .
Q. What techniques are used to characterize the hydrogen-bonding networks in barbituric acid derivatives?
- Methodological Answer : X-ray crystallography is critical for identifying N–H⋯O hydrogen-bonded frameworks. For example, 5-(2-bromoallyl)-5-isopropylbarbituric acid forms layer structures (L-4, L-5) via N–H⋯O interactions, while dibrominated analogs adopt framework (F-2) topologies . Pair crystallographic data with Hirshfeld surface analysis to quantify intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pKa values for 5,5-disubstituted barbituric acids?
- Methodological Answer : Thermodynamic pKa values (e.g., 7.48 for 5-ethyl-5-phenylbarbituric acid) are refined using potentiometric titrations in water at controlled ionic strength () and validated against reference compounds like benzoic acid . Discrepancies may arise from solvent polarity or substituent steric effects. Use a combination of experimental validation (UV-Vis titration) and computational methods (DFT calculations) to reconcile data .
Q. What strategies optimize the synthesis of barbituric acid derivatives with electron-withdrawing groups for pharmacological screening?
- Methodological Answer : Introduce electron-withdrawing groups via Horner–Wadsworth–Emmons reactions with phosphonates or nucleophilic aromatic substitution. For example, 5-(4-nitrostyryl)phenyl barbituric acid is synthesized by condensing aldehyde-functionalized barbiturates with diethyl 4-nitrobenzylphosphonate . Monitor reaction progress via TLC and purify via column chromatography on basic alumina to avoid acetylated byproducts .
Q. How do intramolecular isomerization pathways complicate the synthesis of rigid barbituric acid analogs?
- Methodological Answer : Alkylated derivatives like 5-phenyl-5-(3-bromopropyl)barbituric acid undergo unexpected isomerization to piperidones or lactones under basic conditions (e.g., NHOH). To suppress this, use azide intermediates (e.g., 3-azidopropyl derivatives) and reduce to amines post-synthesis . Confirm product integrity via -NMR and IR spectroscopy .
Q. What role do barbituric acid derivatives play in antimicrobial agent development?
- Methodological Answer : Barbituric acids functionalized with tetrazoline moieties exhibit antimicrobial activity via hydrogen bonding with bacterial enzymes. Synthesize Schiff base intermediates (e.g., 5-(4-hydroxy-3-methoxybenzylidene)barbituric acid) and perform cycloaddition with sodium azide to form tetrazoline derivatives . Validate activity via disk diffusion assays against E. coli and C. albicans, and support findings with molecular docking (e.g., Molegro Virtual Docker) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
